molecular formula C10H8BrNO2 B2997365 4-bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 880349-08-6

4-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2997365
CAS No.: 880349-08-6
M. Wt: 254.083
InChI Key: DEBMMRJSRWYGGA-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound this compound is characterized by a bromine atom at the fourth position, a methyl group at the first position, and a carboxylic acid group at the second position of the indole ring. This specific arrangement of functional groups imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Methylation: The brominated indole is then methylated at the nitrogen atom (first position) using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the second position. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, reacting with ammonia or amine derivatives can yield corresponding amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), iron(III) bromide.

    Methylation: Methyl iodide, dimethyl sulfate, potassium carbonate.

    Carboxylation: Carbon dioxide, high pressure and temperature, suitable catalyst.

    Substitution: Ammonia, amine derivatives.

    Coupling: Aryl or alkyl boronic acids, palladium catalyst.

Major Products

    Amines: Formed through substitution reactions with ammonia or amine derivatives.

    Aryl/Alkyl Indoles: Formed through coupling reactions with aryl or alkyl boronic acids.

Scientific Research Applications

4-bromo-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects. It is a candidate for drug development targeting specific biological pathways.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-indole: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and reactivity.

    1-methyl-1H-indole-2-carboxylic acid: Lacks the bromine atom, affecting its ability to participate in substitution and coupling reactions.

    4-bromo-1H-indole-2-carboxylic acid: Lacks the methyl group, influencing its lipophilicity and biological activity.

Uniqueness

4-bromo-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, methyl, and carboxylic acid) on the indole ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-bromo-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBMMRJSRWYGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880349-08-6
Record name 4-bromo-1-methyl-1H-indole-2-carboxylic acid
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